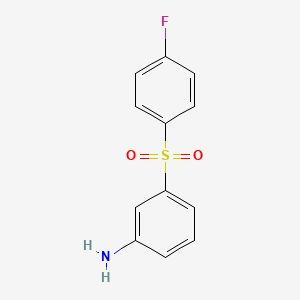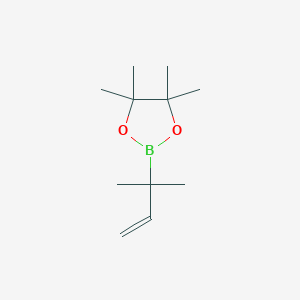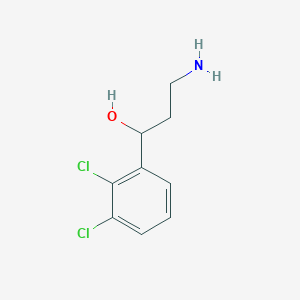![molecular formula C8H10N2O3 B13185565 3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
The synthesis of 3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione involves several steps. One common synthetic route includes the reaction of cyclobutanone with an appropriate imidazolidine-2,4-dione precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Molecular docking studies have shown that this compound can fit well into the active sites of certain proteins, suggesting its potential as a drug candidate .
Vergleich Mit ähnlichen Verbindungen
3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Thiazolidine-2,4-dione: Widely studied for its antidiabetic and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
3-[(3-oxocyclobutyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O3/c11-6-1-5(2-6)4-10-7(12)3-9-8(10)13/h5H,1-4H2,(H,9,13) |
InChI-Schlüssel |
PDIVNTDMQYCWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1=O)CN2C(=O)CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



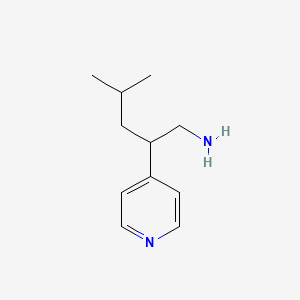

![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)



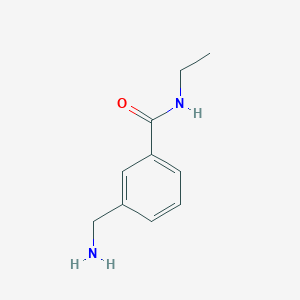
![3-{Pyrazolo[1,5-a]pyrimidin-3-yl}pyrrolidine](/img/structure/B13185535.png)
![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)

